molecular formula C20H19Cl2N3O3 B1150151 PF-06758955 HCl

PF-06758955 HCl

Cat. No.: B1150151
M. Wt: 420.29
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C20H19Cl2N3O3

Molecular Weight

420.29

Appearance

Solid powder

Synonyms

PF-06758955;  PF06758955;  PF 06758955;  PF-6758955;  PF6758955;  PF 6758955 HCl;  PF-06758955 hydrochloride.; 2-[6′-Amino-5′-(4-chloro-phenyl)-[3,3′]bipyridinyl-6-yloxy]-2-methyl-propionic acid hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physicochemical Properties

Parameter This compound (inferred) CAS 405-05-0 CAS 674792-07-5
Molecular Formula Not disclosed C₇H₅FO₂ C₁₁H₂₂N₂O₂
Molecular Weight ~300–400 (estimated) 140.11 g/mol 214.31 g/mol
Log Po/w (Consensus) ~2.0 (estimated) 1.23–1.92 (variable methods) 1.07–2.78 (variable methods)
Solubility (Water) Moderate (HCl salt) 1.21 mg/mL 4.86 mg/mL
GI Absorption High (inferred) High High
BBB Permeability Likely Yes Yes

Key Observations :

  • Lipophilicity : CAS 674792-07-5 exhibits higher log Po/w variability (1.07–2.78) due to aliphatic chains and tertiary amines, whereas CAS 405-05-0’s fluorinated aromatic ring reduces polarity . This compound’s log P is inferred to balance solubility and membrane permeability.
  • Solubility : The hydrochloride salt form of PF-06758955 likely improves aqueous solubility compared to CAS 405-05-0’s neutral form. CAS 674792-07-5’s higher solubility (4.86 mg/mL) may reflect its polar amide groups .

Key Observations :

  • CAS 405-05-0’s moderate yield (48%) highlights challenges in fluorinated aromatic synthesis, whereas CAS 674792-07-5’s prolonged reaction time suggests scalability issues . This compound’s synthesis likely requires salt-forming steps, increasing process complexity.

Key Observations :

  • All compounds exhibit favorable "leadlikeness" scores (≤1.0), indicating drug-like properties .
  • The absence of CYP inhibition or P-gp substrate activity in all three compounds reduces risks of drug-drug interactions .

Research Findings and Implications

  • This compound vs.
  • This compound vs.

Q & A

Q. How can cross-study variability in this compound’s mechanism of action (MOA) hypotheses be addressed?

  • Methodological Answer : Apply the Bradford Hill criteria to assess causality (e.g., strength, consistency, temporality). Use orthogonal assays (e.g., siRNA knockdown, CRISPR interference) to confirm MOA. Publish negative results and raw datasets in open-access repositories (e.g., Zenodo) to enable independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.